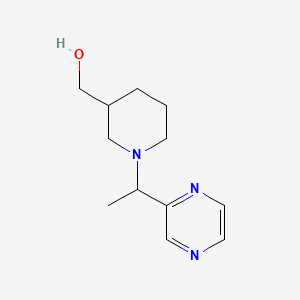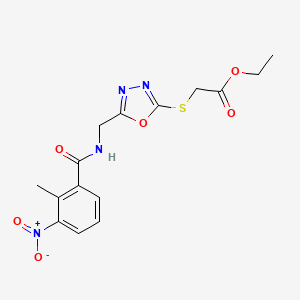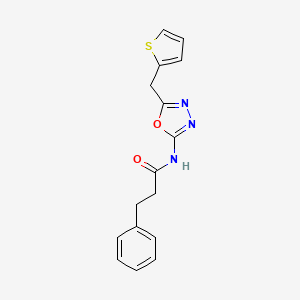
N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as BPYSA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Yıldırım and Cetin (2008) explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their effectiveness as corrosion inhibitors. These compounds demonstrated significant corrosion prevention efficiencies in acidic and oil medium environments, highlighting their potential as protective agents for metals against corrosion (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Research by Mahyavanshi, Shukla, and Parmar (2017) focused on the synthesis of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide, which showed promising in vitro antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).
Quantum Calculations and Synthesis of Derivatives
Fahim and Ismael (2019) studied the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their antimicrobial activities. This research also involved quantum calculations to predict the reactivity of these compounds, offering insights into their structural properties and potential biological applications (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-10-4-6-11(7-5-10)16-12(17)9-18-13-3-1-2-8-15-13/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDIWOVOBLDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)


